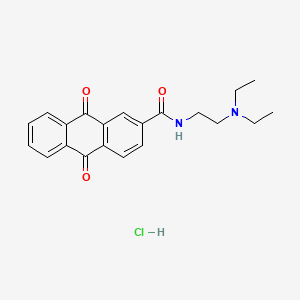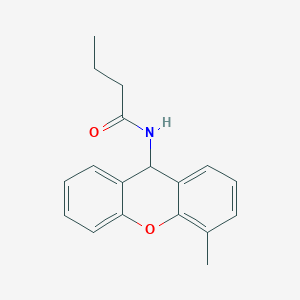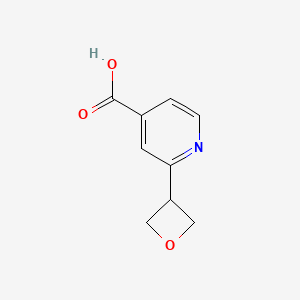
5-Dimethylamino-6-azauracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylamino-6-azauracil is a heterocyclic compound with the molecular formula C5H8N4O2 It is a derivative of 6-azauracil, which is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-6-azauracil typically involves the reaction of 6-azauracil with dimethylamine. One common method includes the use of N,O-Bis(trimethylsilyl)acetamide (BSA) as a silylating agent. The reaction is carried out in an anhydrous solvent such as chloroform under nitrogen atmosphere . The mixture is stirred at room temperature until a clear solution is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylamino-6-azauracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azauracil compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Dimethylamino-6-azauracil involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in nucleotide biosynthesis, such as orotidylic acid decarboxylase . This inhibition leads to a depletion of nucleotide pools, affecting DNA and RNA synthesis and ultimately inhibiting cell growth.
Comparison with Similar Compounds
Similar Compounds
6-Azauracil: The parent compound, known for its antimicrobial and anticancer properties.
5-Fluorouracil: A well-known anticancer drug that also targets nucleotide biosynthesis.
2-Thio-6-azauridine: A derivative with antibacterial activity against various strains of bacteria.
Uniqueness
5-Dimethylamino-6-azauracil is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This modification enhances its potential as a therapeutic agent and a building block for further chemical synthesis.
Properties
CAS No. |
4956-06-3 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-(dimethylamino)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)3-4(10)6-5(11)8-7-3/h1-2H3,(H2,6,8,10,11) |
InChI Key |
WFGXRCYNKCGOPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


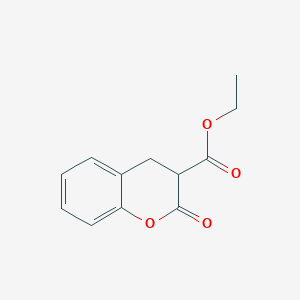
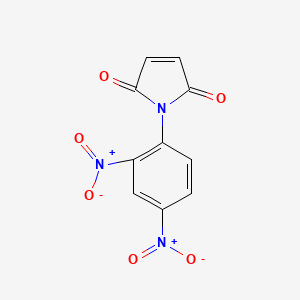
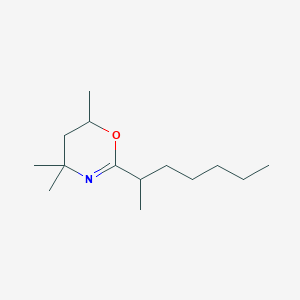
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
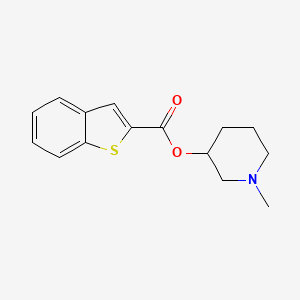


![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
